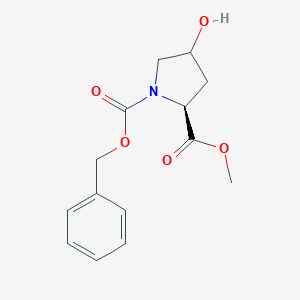

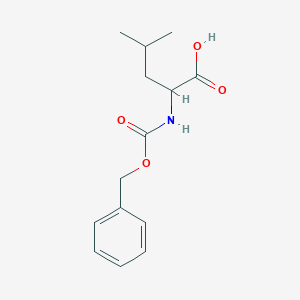

Z-D-Leu-OH

Overview

Description

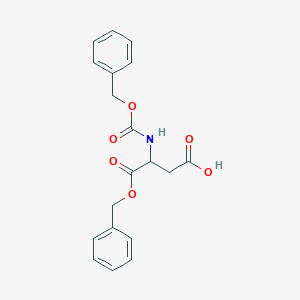

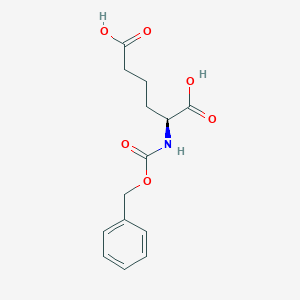

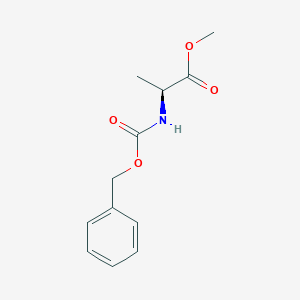

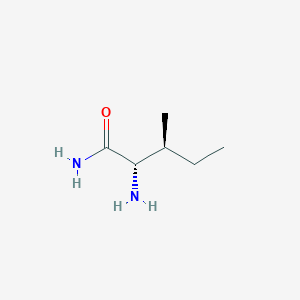

Z-D-Leu-OH, also known as N-carbobenzyloxy-D-leucine, is an organic compound with the molecular formula C14H19NO4. It is a derivative of the amino acid D-leucine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Z-D-Leu-OH, also known as N-Cbz-D-leucine or ®-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, is primarily targeted towards proteolytic enzymes . These enzymes, also known as peptidases, proteases, or proteinases, are capable of hydrolyzing peptide bonds in proteins and play a key role in biological processes and the life-cycle of many pathogens .

Mode of Action

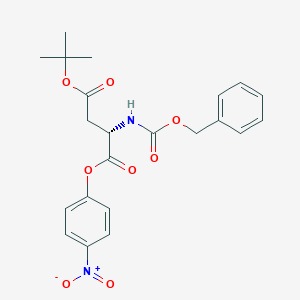

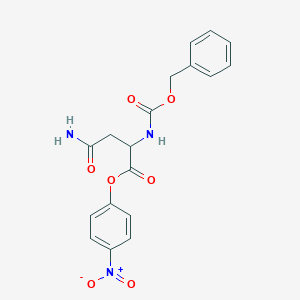

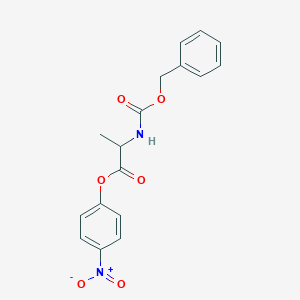

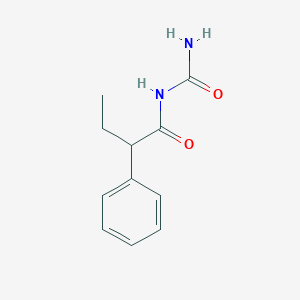

The compound interacts with its target, the proteolytic enzymes, through a specific process. The acyl donor this compound is activated by a carbamoylmethyl (Cam) ester and chymotrypsin (E) to form an enzyme-substrate complex. This is followed by the formation of a covalently linked Z-D-Leu-E intermediate with the loss of the carbamoylmethyl ester . If this intermediate is attacked by water, hydrolysis occurs, resulting in this compound .

Biochemical Pathways

This compound affects the biochemical pathways involving proteolytic enzymes. These enzymes are extensively applied in several sectors of industry and biotechnology. They are involved in numerous research applications, including the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing, and proteolytic digestion of proteins in proteomics .

Result of Action

The result of this compound’s action is the modulation of proteolytic enzyme activity. By interacting with these enzymes, this compound can influence various biological processes and pathways. This includes the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, and more .

Biochemical Analysis

Biochemical Properties

Z-D-Leu-OH plays a crucial role in various biochemical reactions. It is involved in the synthesis of polypeptides . The structural requirement for the recognition by l-type amino acid transporter 1 (LAT1) includes having carbonyl oxygen, alkoxy oxygen of the carboxyl group, amino group, and a hydrophobic side chain .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . It promotes energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It activates the mTOR signaling pathway, leading to increased protein synthesis . The activation of mTORC1 by this compound and its derivatives involves two successive events: the cellular uptake by LAT1 and the activation of mTORC1 following transport .

Metabolic Pathways

This compound is involved in various metabolic pathways. Approximately 80% of Leu, a nutritionally essential branched-chain amino acid from which this compound is derived, is used for protein synthesis, while the remainder is converted to α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB) in skeletal muscle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily facilitated by LAT1

Preparation Methods

Synthetic Routes and Reaction Conditions

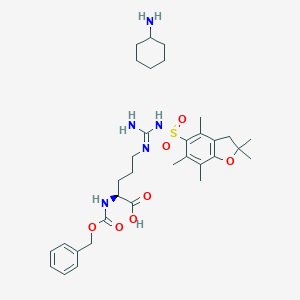

Z-D-Leu-OH can be synthesized through various methods. One common approach involves the protection of the amino group of D-leucine using benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at low temperatures (0-20°C) to prevent side reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pH precisely, ensuring high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Z-D-Leu-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Amidation: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are commonly used.

Hydrolysis: Palladium on carbon (Pd/C) and hydrogen gas are used for the removal of the Cbz group.

Major Products Formed

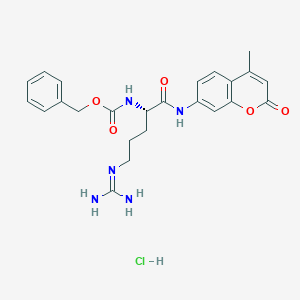

Scientific Research Applications

Z-D-Leu-OH has a wide range of applications in scientific research:

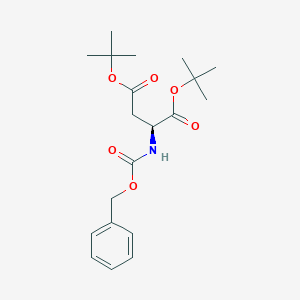

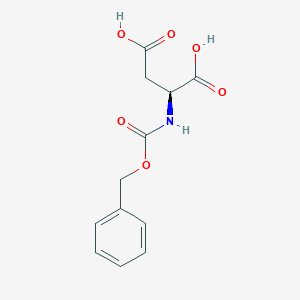

Comparison with Similar Compounds

Similar Compounds

N-Cbz-L-leucine: Similar to Z-D-Leu-OH but derived from L-leucine.

N-Boc-D-leucine: Another protected form of D-leucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.

Uniqueness

This compound is unique due to its specific stereochemistry (D-form) and the carbobenzyloxy protecting group, which provides a balance of stability and ease of removal. This makes it particularly useful in peptide synthesis where stereochemistry and protecting group compatibility are crucial .

Properties

IUPAC Name |

(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPFMEKVPDBMCG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426462 | |

| Record name | N-Cbz-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28862-79-5 | |

| Record name | N-Cbz-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.